Product packaging for 3-Nitrophenanthrene(Cat. No.:CAS No. 17024-19-0)

3-Nitrophenanthrene

Cat. No.: B092138
CAS No.: 17024-19-0
M. Wt: 223.23 g/mol
InChI Key: CPRHWWUDRYJODK-UHFFFAOYSA-N
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Description

3-Nitrophenanthrene is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) of significant interest in environmental science research. Certain nitro-PAHs can be substantially more mutagenic and carcinogenic than their parent compounds, making them a critical focus for understanding the health impacts of atmospheric pollution . This compound is primarily relevant for studies investigating the sources and behavior of airborne pollutants. Research in the Mid-Atlantic region of the United States has identified this compound in both urban and suburban atmospheric samples, where it serves as a valuable analyte for distinguishing between directly emitted pollutants and those formed through secondary atmospheric reactions . Its occurrence in environmental samples helps scientists trace the impact of various combustion processes and understand the complex photochemical pathways that generate hazardous air pollutants. Furthermore, this compound is an important standard for analytical method development and the monitoring of polycyclic aromatic compounds (PACs) in diverse environmental matrices, including living organisms . Studies have utilized advanced chromatographic techniques to detect and quantify nitrated PAHs in biota such as polychaete worms and ascidians, which act as bioindicators for assessing ecosystem health and the bioaccumulation of hazardous substances in the food chain . Research into compounds like this compound is essential for environmental risk assessment and regulatory toxicology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H9NO2 B092138 3-Nitrophenanthrene CAS No. 17024-19-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-nitrophenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2/c16-15(17)12-8-7-11-6-5-10-3-1-2-4-13(10)14(11)9-12/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPRHWWUDRYJODK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0075073
Record name Phenanthrene, 3-nitro-
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Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

17024-19-0
Record name 3-Nitrophenanthrene
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Record name Phenanthrene, 3-nitro-
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Record name 17024-19-0
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Record name Phenanthrene, 3-nitro-
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Environmental Occurrence and Sources

Formation Mechanisms of 3-Nitrophenanthrene in Combustion Processes

This compound is a nitrated polycyclic aromatic hydrocarbon (NPAH) that can be formed during incomplete combustion processes. uniba.itmdpi.com These processes include emissions from diesel engines, coal combustion, and biomass burning. uniba.ittandfonline.comd-nb.info The formation in diesel exhaust is a notable primary source. For instance, in a study of heavy-duty diesel vehicles, this compound was detected in the emissions, particularly from vehicles equipped with certain diesel particulate filters (DPFs). tandfonline.com One baseline vehicle emitted this compound at a rate of 0.14 ± 0.05 ×10−3 mg/mile. tandfonline.com

The formation of this compound and other NPAHs during combustion is a complex process influenced by temperature and the presence of nitrogen oxides (NOx). epa.gov While some NPAHs are primarily formed through atmospheric reactions, isomers like 3-nitrofluoranthene (B1196665) and 1-nitropyrene (B107360) are more specifically associated with direct combustion sources. d-nb.infocopernicus.org

Atmospheric Formation of this compound from Polycyclic Aromatic Hydrocarbon Precursors

In addition to direct emissions from combustion, this compound can be formed in the atmosphere from its parent polycyclic aromatic hydrocarbon (PAH), phenanthrene (B1679779). epa.gov This secondary formation involves chemical reactions in the gas phase. researchgate.net

Role of Nitrogen Oxides and Radical Reactions

The atmospheric formation of NPAHs, including this compound, is driven by reactions with nitrogen oxides (NOx) and highly reactive radical species. researchgate.netresearchgate.net These reactions can occur both during the day and at night. During the day, the process is often initiated by hydroxyl (OH) radicals in the presence of NOx. uniba.it At night, nitrate (B79036) radicals (NO₃) play a significant role. uniba.itresearchgate.net

The general mechanism involves the radical (either OH or NO₃) attacking the aromatic rings of the parent PAH. researchgate.net This is followed by the addition of a nitro group (NO₂) from nitrogen dioxide (NO₂). epa.gov Studies have suggested that the formation mechanism for this compound might differ from other NPAHs, as it has shown a negative correlation with NOx and a positive correlation with ozone (O₃), unlike many other nitro-PAHs. researchgate.net

Presence and Distribution of this compound in Environmental Matrices

This compound has been detected in various environmental compartments, reflecting its widespread presence as an environmental contaminant.

Atmospheric Particulate Matter and Gas Phase Concentrations

This compound is found in the atmosphere in both the gas phase and associated with particulate matter (PM). tandfonline.com Its distribution between these two phases is influenced by its semi-volatile nature. copernicus.org

Concentrations of this compound in the atmosphere can vary significantly depending on the location and proximity to emission sources. In a study conducted in the Mid-Atlantic region of the US, concentrations were found to be higher in an urban setting (Baltimore, MD) compared to a suburban one (Fort Meade, MD). researchgate.net Another study in the marine background air of the southern Aegean Sea reported this compound as one of the most abundant NPAHs, with a total 3–4-ring NPAH concentration of 23.7 pg/m³. copernicus.orgcopernicus.org In Thessaloniki, Greece, this compound was detected in particulate matter samples. d-nb.infocopernicus.org

Atmospheric Concentrations of this compound

LocationSample TypeConcentrationNotes
Heavy-duty diesel vehicle emissionsVehicle exhaust0.14 ± 0.05 ×10−3 mg/mileFrom a baseline vehicle. tandfonline.com
Southern Aegean SeaMarine background air23.7 pg/m³ (sum of 11 targeted 3-4-ring NPAHs)This compound was one of the most abundant NPAHs. copernicus.orgcopernicus.org
Thessaloniki, GreeceParticulate Matter (PM)DetectedFound in PM samples. d-nb.infocopernicus.org

Occurrence in Soil and Sediment Samples

This compound has been identified in soil and sediment samples, indicating its deposition from the atmosphere and potential for persistence in these matrices. nih.gov Incomplete degradation of PAHs in soil can lead to the formation of more polar and mobile transformation products, including NPAHs. nih.gov Analytical methods have been developed for the simultaneous determination of NPAHs, including this compound, in soil and sediment. mdpi.com

Detection in Aqueous Environments

The presence of this compound has also been confirmed in aqueous environments. researchgate.net It has been detected in various water samples, and methods for its analysis in water have been established. researchgate.netamdis.net For instance, a study of the Taige Canal in China, which flows into Taihu Lake, measured the concentrations of various NPAHs in surface water and sediment. acs.org While this specific study highlighted 9-nitrophenanthrene (B1214095) as the dominant compound in surface water, it underscores the presence of nitrophenanthrene isomers in aquatic systems. acs.org The potential for PAHs to react with nitrite (B80452) in water to form nitro-PAHs has also been noted, which could be a pathway for the formation of this compound in aquatic environments. ebr.or.kr Furthermore, the formation of genotoxic nitro-PAH compounds, including nitrophenanthrenes, has been observed in fish exposed to both phenanthrene and nitrite. researchgate.netnih.gov

Association with Diesel Engine Emissions

This compound is consistently identified as a component of diesel engine exhaust. cnr.it Its formation is linked to the incomplete combustion of diesel fuel, where the parent polycyclic aromatic hydrocarbon (PAH), phenanthrene, undergoes nitration. acs.orgnih.gov Diesel exhaust contains significant amounts of nitric oxide (NO), which can be converted to more potent nitrating agents like nitrogen dioxide (NO2) and nitric acid (HNO3), facilitating the formation of nitrated PAHs (nitro-PAHs) such as this compound. acs.orgnih.gov

Research has shown that this compound is present in the emissions of heavy-duty diesel vehicles. For instance, in baseline vehicles without advanced after-treatment systems, this compound has been measured in the exhaust. tandfonline.com While 1-nitropyrene is often the dominant nitro-PAH in diesel emissions, this compound is also a notable constituent. tandfonline.com

The implementation of diesel particulate filters (DPFs) has a complex effect on this compound emissions. Some studies have reported a decrease of about 30% in this compound emissions with the use of DPFs. acs.orgnih.gov However, other research indicates that while DPFs can reduce the total amount of PAHs and nitro-PAHs, the conditions within the filter, particularly at low engine loads with lower temperatures and higher NO2 concentrations, can sometimes favor the nitration of pre-existing PAHs. nih.gov This can lead to the new formation of some nitro-PAHs. nih.gov Despite this, studies have shown that this compound can still be efficiently degraded under these conditions compared to other nitro-PAHs. nih.gov The presence of this compound has also been reported in the exhaust of modern, 2007-compliant heavy-duty diesel engines equipped with DPFs. tandfonline.com It has been noted that gas-phase nitro-PAHs, including nitrophenanthrenes, can be significantly more abundant than those in the particle phase after the DPF. tandfonline.com

Table 1: Emission Data for this compound from Diesel Engines

Global and Regional Environmental Prevalence and Transport

This compound is found in various environmental compartments far from its primary emission sources, indicating its capacity for atmospheric transport. Studies have detected it in background air in both marine and continental settings. researchgate.netcopernicus.org

In a study at a remote marine site in the southern Aegean Sea, this compound was one of the most abundant 3-4 ring nitro-PAHs detected, with a total concentration for this group of 23.7 pg m⁻³. researchgate.netcopernicus.org At a continental background site in the Great Hungarian Plain, the total concentration of 3-4 ring nitro-PAHs was higher, at 58 pg m⁻³, though 9-nitroanthracene (B110200) and 2-nitrofluoranthene (B81861) were the most concentrated species in that location. researchgate.netcopernicus.org The levels of these compounds in the marine background air were noted to be more than an order of magnitude lower than those measured a decade prior, yet their presence confirms the potential for intercontinental transport. researchgate.netcopernicus.org

The transport of this compound is influenced by its partitioning between the gas and particle phases in the atmosphere. Its semi-volatile nature allows it to be transported over long distances. In a mixed industrial/semi-rural area near Rome, Italy, this compound was identified as one of the most abundant nitro-PAHs in particulate matter, with traffic considered a significant source. psu.edu Similarly, studies in Brazilian cities experiencing different emission impacts also identified nitro-PAH congeners typically associated with diesel exhaust, with trends suggesting regional transport of polluted air masses. researchgate.net The particle size distribution of this compound has been observed to be bimodal at traffic-heavy sites, with a significant portion associated with fine and ultra-fine particles, which have longer atmospheric residence times and can be transported over greater distances. copernicus.org

Table 2: Environmental Concentration of this compound

Environmental Fate and Transformations

Atmospheric Degradation of 3-Nitrophenanthrene

In the atmosphere, this compound is subject to various degradation pathways that determine its concentration and potential for long-range transport. These processes include photochemical reactions and partitioning between the gas and particle phases.

Sunlight plays a crucial role in the transformation of this compound in the atmosphere. Photochemical degradation can occur through direct absorption of light or via reactions with photochemically generated oxidants.

Direct photolysis is a significant degradation pathway for many NPAHs, including this compound. copernicus.org This process involves the absorption of solar radiation by the molecule, leading to its decomposition. The rate and efficiency of direct photolysis are influenced by factors such as the intensity of sunlight and the physical state of the compound (gas or particle-bound). Day-night variations in the concentrations of NPAHs at continental sites suggest shorter lifetimes during the day, which is likely attributable to photolysis. nih.govcopernicus.orgresearchgate.net While the precise mechanisms for this compound are not extensively detailed, studies on other NPAHs indicate that photolysis can lead to the formation of various degradation products, including quinones. acs.org The degradation of some NPAHs has been observed to follow first-order kinetics. nih.gov

This compound can be degraded through reactions with key atmospheric oxidants, including hydroxyl radicals (OH), ozone (O₃), and nitrate (B79036) radicals (NO₃) in the presence of nitrogen pentoxide (N₂O₅). nih.govacs.org

Hydroxyl Radicals (OH): Gas-phase reactions with OH radicals are a major atmospheric sink for many PAHs and their derivatives. escholarship.org In laboratory studies, this compound has been shown to be degraded during OH radical exposure. acs.org This degradation can sometimes be partly attributed to direct photolysis occurring simultaneously during the experiments. acs.org The reaction of the parent compound, phenanthrene (B1679779), with OH radicals in the presence of NOx has been shown to produce various nitrophenanthrene isomers, including this compound. researchgate.net

Ozone (O₃): While ozone is a significant oxidant for many PAHs, its direct reaction with some NPAHs, including this compound, may be less significant compared to other degradation pathways. nih.govacs.org However, the reaction of parent PAHs with ozone can lead to the formation of various oxygenated products. researchgate.net

Nitrate Radicals (NO₃/N₂O₅): Reactions with nitrate radicals, particularly during nighttime, are an important transformation pathway for many atmospheric pollutants. Exposure of particulate matter containing PAHs to NO₃/N₂O₅ has been shown to result in the formation of various NPAHs. nih.govacs.org Conversely, some NPAHs can also be degraded through these reactions. For instance, nitration of phenanthrene with NO₃/N₂O₅ has been identified as a source of nitrophenanthrene isomers. researchgate.net

Table 1: Reactivity of this compound with Atmospheric Oxidants

OxidantPhaseObserved Effect on this compoundKey Findings
OH RadicalsParticle-boundDegradation observed. acs.orgDegradation during OH radical exposure may be partially due to direct photolysis. acs.org
O₃Particle-boundLess significant degradation compared to other oxidants. nih.govacs.orgOzone exposure resulted in minimal degradation of this compound on particulate matter. core.ac.uk
NO₃/N₂O₅Particle-boundFormation from parent PAH (phenanthrene) and potential for degradation. acs.orgresearchgate.netExposure of particulate matter to NO₃/N₂O₅ can lead to the formation of nitrophenanthrene isomers. researchgate.net

The distribution of this compound between the gas and particle phases, known as gas-particle partitioning, is a critical factor in its atmospheric fate. copernicus.orgcopernicus.org This partitioning influences its transport, deposition, and reactivity. As a semi-volatile organic compound, this compound exists in both phases in the ambient air. copernicus.org

The gas-particle partitioning coefficient (Kp) is used to describe this equilibrium. nih.govklacp.ac.cn This partitioning is influenced by factors such as temperature, the concentration of total suspended particulate matter, and the chemical properties of the compound and the aerosol particles. nih.govklacp.ac.cn Studies have shown that for NPAHs, this partitioning can be predicted using models based on linear free-energy relationships. copernicus.orgresearchgate.net Sorption to soot has been found to be less significant for the gas-particle partitioning of NPAHs compared to their parent PAHs. copernicus.orgresearchgate.net At a remote marine site, this compound was among the most abundant 3-4 ring NPAHs detected. copernicus.orgresearchgate.net

Table 2: Gas-Particle Partitioning Data for this compound

ParameterReported Value/FindingSource
Log Kp-2.285 (Predicted) nih.gov
Abundance in Background AirOne of the most abundant 3-4 ring NPAHs at a remote marine site. copernicus.orgresearchgate.net copernicus.orgresearchgate.net
Partitioning BehaviorExists in both gas and particle phases. copernicus.org copernicus.org

Photochemical Degradation Pathways

Biodegradation of this compound in Environmental Systems

The microbial breakdown of this compound is a key process in its removal from soil and aquatic environments. While the biodegradation of PAHs is well-studied, specific pathways for many NPAHs are less understood.

The biodegradation of PAHs often involves initial oxidation by monooxygenase or dioxygenase enzymes, leading to the formation of dihydrodiols. pjoes.comresearchgate.net These intermediates are then further metabolized through ring cleavage to simpler organic compounds that can enter central metabolic pathways. pjoes.com For nitrated PAHs, the nitro group adds complexity to the degradation process. Some bacteria have evolved pathways to utilize nitroaromatic compounds, which can involve either the reduction of the nitro group or its removal as nitrite (B80452). nih.gov

While specific microbial degradation pathways for this compound are not extensively documented, the general principles of PAH and nitroaromatic compound degradation provide a framework for its potential breakdown. The presence of the nitro group can significantly alter the susceptibility of the aromatic rings to microbial attack. The incomplete degradation of PAHs during bioremediation can sometimes lead to the formation of more polar and potentially more toxic transformation products. copernicus.org The construction of microbial consortia has shown promise in enhancing the degradation of complex compounds like PAHs. frontiersin.org

Environmental Factors Influencing Biodegradation

The biological degradation of this compound, a process primarily driven by microorganisms, is significantly influenced by a variety of environmental factors. While specific studies on this compound are limited, the principles governing the biodegradation of its parent compound, phenanthrene, and other nitroaromatic compounds provide a strong framework for understanding its fate. nih.govnih.gov

Key environmental parameters that affect the rate and extent of biodegradation include:

Moisture: Water is essential for microbial growth and enzymatic activity. agriscigroup.us Increased moisture content generally enhances the hydrolytic activity of microbial enzymes, which can be a crucial step in the degradation of complex organic molecules. agriscigroup.us

Temperature: Microbial metabolic activity is temperature-dependent. An increase in temperature can accelerate the degradation process up to an optimal point, beyond which enzyme activity may decrease. agriscigroup.usnih.gov

Nutrient Availability: The presence of essential nutrients such as nitrogen and phosphorus is crucial for microbial growth and the synthesis of enzymes required for biodegradation. frontiersin.org Studies on phenanthrene have shown that the addition of phosphate (B84403) can enhance mineralization. nih.gov

Oxygen Availability: The presence or absence of oxygen determines the types of microbial communities that can thrive and the metabolic pathways they employ. Aerobic conditions, where oxygen is present, often lead to more rapid degradation of polycyclic aromatic hydrocarbons (PAHs). nih.gov

Sorption to Organic Matter: this compound, like its parent compound, is expected to adsorb to soil and sediment particles, particularly those with high organic matter content. nih.govepa.gov This sorption can reduce its bioavailability to microorganisms, thereby slowing down the rate of biodegradation. nih.gov The recalcitrance of high molecular weight nitro-PAHs is partly attributed to their strong adsorption to soil organic matter. epa.gov

FactorInfluence on BiodegradationReferences
Moisture Essential for microbial activity; increased moisture can enhance hydrolytic degradation. agriscigroup.us
pH Affects microbial growth and enzyme function; can alter the rate of hydrolytic reactions. agriscigroup.us
Temperature Influences the rate of metabolic and enzymatic reactions. agriscigroup.usnih.gov
Nutrient Availability Crucial for microbial growth and enzyme production; phosphate can enhance mineralization. nih.govfrontiersin.org
Oxygen Availability Determines the types of active microbial communities and metabolic pathways. nih.gov
Sorption Adsorption to organic matter can decrease bioavailability and slow degradation rates. nih.govepa.gov

Abiotic Transformations in Aquatic and Terrestrial Environments

Beyond biological processes, this compound is subject to abiotic transformations that contribute to its alteration in the environment. These non-biological reactions are primarily driven by chemical and physical factors present in water and soil. noack-lab.com

Hydrolysis and Other Chemical Reactions

Hydrolysis, a chemical reaction involving the breaking of bonds due to reaction with water, is a potential transformation pathway for derivatives of this compound. While direct data on the hydrolysis of the parent this compound molecule is limited, studies on its metabolites in aquatic organisms highlight the importance of this process. For instance, the biotransformation of nitrophenanthrenes in fish involves the formation of epoxide intermediates, which are then subject to hydrolysis by epoxide hydrolase enzymes. oup.comresearchgate.net This suggests that once biologically activated, hydrolysis plays a key role in the further breakdown of the molecule.

Photodegradation, or the breakdown of compounds by light, is another significant abiotic process affecting nitro-PAHs. nih.govacs.org The photolysis of nitro-PAHs has been studied under various conditions, indicating that sunlight can be a key factor in their environmental degradation. epa.gov The rate of photodegradation can be influenced by the medium in which the compound is present; for example, photodegradation of some nitro-PAHs is accelerated in the presence of certain photosensitizers found in organic aerosols. nih.gov

Transformation ProcessDescriptionRelevance to this compoundReferences
Hydrolysis Cleavage of chemical bonds by the addition of water.Important in the breakdown of epoxide metabolites of nitrophenanthrenes in organisms. oup.comresearchgate.net
Photodegradation Breakdown of molecules by light energy.A significant abiotic degradation pathway for nitro-PAHs in the environment. nih.govepa.govacs.org

Bioaccumulation and Biotransformation in Ecological Systems

Once in the environment, this compound can be taken up by living organisms, where it may accumulate in tissues or be transformed into other compounds.

The potential for a chemical to bioaccumulate is often related to its n-octanol/water partition coefficient (log Kow), which is a measure of its lipophilicity. Nitro-PAHs generally have log Kow values that suggest a potential for bioaccumulation. epa.gov

Studies have detected this compound in marine organisms. For example, an investigation of bivalves from Osaka Bay, Japan, found relatively high residues of this compound in both mussels and oysters, indicating its bioaccumulation in these filter-feeding organisms. researchgate.netacs.org

Biotransformation is the process by which organisms metabolically convert foreign chemicals (xenobiotics). In fish, the biotransformation of phenanthrene in the presence of nitrite can lead to the formation of nitrophenanthrene compounds. oup.comoup.com A suggested metabolic pathway involves the initial oxidation of the phenanthrene molecule, followed by nitration. oup.comresearchgate.net The resulting nitrophenanthrene can then undergo further ring oxidation and hydrolysis. oup.comresearchgate.net One identified metabolite in the bile of the fish Oreochromis mossambicus exposed to phenanthrene and nitrite is a dihydrodihydroxy acetylamino nitrophenanthrene. oup.comoup.com This demonstrates that organisms can not only accumulate but also actively metabolize this compound, transforming it into more complex and potentially more water-soluble compounds that can be excreted. ruc.dk

Organism/SystemFindingImplicationReferences
Bivalves (Mussels and Oysters) Relatively high residues of this compound detected in tissues.Demonstrates the bioaccumulation of this compound in aquatic invertebrates. researchgate.netacs.org
Fish (Oreochromis mossambicus) Formation of nitrophenanthrene metabolites, such as dihydrodihydroxy acetylamino nitrophenanthrene, from phenanthrene exposure in the presence of nitrite.Shows in-vivo formation and subsequent biotransformation of nitrophenanthrenes. oup.comresearchgate.netoup.com

Sample Collection and Preparation Techniques for this compound Analysis

Effective sample collection and preparation are foundational to achieving reliable and accurate analytical results. The primary goal is to efficiently isolate this compound from the sample matrix while minimizing contamination and analyte loss.

The choice of extraction method for this compound is highly dependent on the sample matrix. Common approaches for solid, liquid, and air samples are designed to effectively transfer the target analyte from the sample into a solvent suitable for subsequent clean-up and analysis.

Solid Samples (Soil, Sediment): Techniques such as Accelerated Solvent Extraction (ASE), ultrasonic-assisted extraction (UAE), and Soxhlet extraction are frequently employed. thermofisher.comykcs.ac.cnmdpi.comresearchgate.net ASE utilizes elevated temperatures and pressures to achieve rapid and efficient extractions with reduced solvent consumption. thermofisher.comthermofisher.com Ultrasonic extraction uses high-frequency sound waves to disrupt the sample matrix and enhance solvent penetration. ykcs.ac.cnresearchgate.net Soxhlet extraction, a more traditional method, provides exhaustive extraction through continuous washing of the sample with a distilled solvent. epa.govresearchgate.net Common solvents for these methods include mixtures of dichloromethane, acetone, and hexane. ykcs.ac.cnresearchgate.net

Liquid Samples (Water): For aqueous samples, solid-phase extraction (SPE) is a widely used technique. mdpi.com It involves passing the water sample through a cartridge containing a solid adsorbent (the stationary phase), which retains the this compound. The analyte is later eluted with a small volume of an appropriate organic solvent. This process not only isolates the analyte but also concentrates it, enhancing detection sensitivity.

Air Samples: Analysis of airborne this compound typically involves high-volume sampling where air is drawn through a filter (e.g., quartz or glass fiber) to trap particulate matter, followed by a sorbent cartridge (e.g., polyurethane foam or XAD-2® resin) to capture the gas-phase compounds. epa.gov After collection, the filter and sorbent are extracted, often using Soxhlet extraction, to isolate the target analytes for analysis. epa.govgcms.cz

Interactive Table: Summary of Extraction Methods for this compound

Sample Matrix Extraction Method Principle Common Solvents Key Advantages
Solid (Soil, Sediment) Accelerated Solvent Extraction (ASE) Uses high temperature and pressure to speed up extraction. Dichloromethane/Acetone Fast, efficient, low solvent use. thermofisher.comthermofisher.com
Ultrasonic-Assisted Extraction (UAE) Employs high-frequency sound waves to enhance solvent-matrix interaction. Dichloromethane/n-Hexane Relatively fast and simple. ykcs.ac.cn
Soxhlet Extraction Continuous extraction with a cycling distilled solvent. Dichloromethane, Hexane Exhaustive and well-established. epa.gov
Liquid (Water) Solid-Phase Extraction (SPE) Analyte is adsorbed onto a solid sorbent and then eluted. Methanol, Acetonitrile Concentrates analyte, removes interferences. mdpi.com
Air (Particulates) Soxhlet Extraction Continuous extraction of filter and sorbent material. Toluene, Dichloromethane Effective for particulate-bound compounds. epa.govgcms.cz

Following extraction, sample extracts often contain co-extracted matrix components that can interfere with chromatographic analysis. epa.govmdpi.com Therefore, a clean-up step is essential to purify the extract.

Clean-up: Solid-phase extraction (SPE) is a highly effective and commonly used clean-up technique. researchgate.net The crude extract is passed through an SPE cartridge packed with a sorbent like silica gel, Florisil, or alumina. mdpi.comresearchgate.netamericanlaboratory.com These polar sorbents retain polar interfering compounds while allowing the less polar this compound to pass through with a non-polar solvent, resulting in a cleaner extract. mdpi.comresearchgate.net For particularly complex matrices like fatty foods, specialized sorbents such as Z-Sep (containing zirconia-coated silica) can be employed to effectively remove lipids. americanlaboratory.com

Derivatization: Derivatization is a process that chemically modifies an analyte to enhance its analytical properties. For the analysis of this compound by High-Performance Liquid Chromatography (HPLC) with fluorescence detection, a reduction step is necessary. The nitro group in this compound is not fluorescent; however, it can be chemically reduced to the highly fluorescent 3-Aminophenanthrene. This conversion is typically achieved using a reducing agent like sodium borohydride. nih.gov This derivatization step dramatically increases the sensitivity and selectivity of the fluorescence detection method.

Chromatographic Separation Techniques for this compound

Chromatography is the core of the analytical process, where this compound is separated from other components in the cleaned-up extract before detection. The two primary techniques used are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

HPLC is a powerful technique for separating non-volatile or thermally sensitive compounds like this compound. ingenieria-analitica.com The separation occurs in a column packed with a stationary phase (commonly C18) as a pressurized liquid mobile phase (typically a mixture of acetonitrile and water) carries the sample through. researchgate.net

For detection, fluorescence is a highly sensitive and selective option, particularly for polycyclic aromatic compounds. ingenieria-analitica.comhplc.eu As mentioned, this compound must first be reduced to 3-Aminophenanthrene to be detected by fluorescence. nih.gov This can be done either offline before injection or using an online post-column reaction system where the reducing agent is added to the column effluent just before it enters the detector. The use of programmable fluorescence detectors allows for the optimization of excitation and emission wavelengths during the chromatographic run to achieve the best sensitivity for the target analyte. researchgate.netthermofisher.com This high sensitivity makes HPLC with fluorescence detection particularly suitable for trace-level analysis in environmental samples. lcms.cz

Interactive Table: Typical HPLC-Fluorescence Detection Parameters

Parameter Typical Condition Purpose
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) Separates compounds based on hydrophobicity. researchgate.net
Mobile Phase Gradient of Acetonitrile and Water Elutes compounds from the column. researchgate.net
Derivatization Reduction of nitro group (e.g., with Sodium Borohydride) Converts non-fluorescent nitro-PAH to fluorescent amino-PAH. nih.gov
Detection Fluorescence Detector (FLD) Provides high sensitivity and selectivity for the fluorescent derivative. ingenieria-analitica.comhplc.eu
Wavelengths Programmable Excitation/Emission Optimizes signal for the specific analyte as it elutes. researchgate.netthermofisher.com

Gas Chromatography is a premier technique for separating volatile and semi-volatile organic compounds. In GC, the sample is vaporized in a heated inlet and separated as it travels through a long, thin capillary column, propelled by an inert carrier gas like helium or hydrogen. researchgate.net The choice of detector is crucial for achieving the desired sensitivity and selectivity for nitroaromatic compounds. While detectors like the Electron Capture Detector (ECD) or Nitrogen-Phosphorus Detector (NPD) are sensitive to nitro-containing compounds, mass spectrometry is the most definitive detection method.

GC-Mass Spectrometry (GC-MS): Coupling GC with a mass spectrometer provides powerful identification and quantification capabilities. tdi-bi.com As compounds elute from the GC column, they enter the MS ion source where they are ionized (typically by electron impact), creating a unique mass spectrum that acts as a chemical fingerprint. For quantification, the instrument can be operated in selected ion monitoring (SIM) mode, where it only monitors specific mass fragments characteristic of this compound, significantly improving sensitivity and reducing background noise. tdi-bi.com

GC-Tandem Mass Spectrometry (GC-MS/MS): For analyzing this compound in highly complex matrices, such as crude air particulate extracts, GC-MS/MS (often using a triple quadrupole, QQQ, instrument) offers superior selectivity and sensitivity. gcms.cz This technique operates in multiple reaction monitoring (MRM) mode. gcms.czscispec.co.th In the first quadrupole, a specific precursor ion for this compound (e.g., the molecular ion at m/z 223) is selected. This ion is then fragmented in a collision cell, and the resulting product ions (e.g., fragments from the loss of the nitro group) are monitored in the third quadrupole. gcms.cz This two-stage filtering process is highly specific and effectively eliminates matrix interferences, allowing for reliable quantification at very low levels (picogram range) often without extensive sample clean-up. gcms.czhpst.czgcms.cz

Interactive Table: Illustrative GC-MS/MS Parameters for Nitro-PAH Analysis

Parameter Typical Condition Purpose
GC System Agilent 7890A GC or equivalent Performs the chromatographic separation. gcms.cz
Column DB-5MS (e.g., 15 m x 0.25 mm, 0.25 µm) A common non-polar column for separating semi-volatile compounds. gcms.cz
Inlet Splitless mode (e.g., at 280 °C) Ensures complete transfer of the analyte onto the column for trace analysis. gcms.cz
MS System Triple Quadrupole (QQQ) MS Provides high selectivity and sensitivity. gcms.czgcms.cz
Ionization Mode Electron Impact (EI) Standard, robust ionization method.
Analysis Mode Multiple Reaction Monitoring (MRM) Highly specific detection by monitoring precursor-to-product ion transitions. gcms.czhpst.cz
MRM Transition (Example) Precursor Ion: m/z 223 -> Product Ions: m/z 201, 217 Specific fragmentation pattern used for quantification and confirmation. gcms.cz

Toxicological and Biological Impact

Mutagenic Potential of 3-Nitrophenanthrene

The mutagenic activity of this compound has been well-documented, with research highlighting its potency in inducing genetic mutations. unict.it The position of the nitro group on the phenanthrene (B1679779) ring is a critical determinant of its mutagenic potential. unict.itniph.go.jp

In vitro mutagenicity assays are crucial for assessing the potential of chemical compounds to induce genetic mutations. The Ames test, which utilizes specific strains of Salmonella typhimurium and Escherichia coli, is a widely used method for this purpose. These bacterial strains are engineered with pre-existing mutations in the histidine (Salmonella) or tryptophan (E. coli) operon, rendering them unable to synthesize the respective amino acid. A positive test result, or reversion, indicates that the test chemical has caused a mutation that restores the gene's function, allowing the bacteria to grow on a medium lacking the specific amino acid.

Studies have consistently demonstrated the mutagenic activity of this compound in various bacterial strains. In the Ames test using Salmonella typhimurium strain TA100, this compound induced 620 revertants per nanomole. nih.gov This mutagenicity was significantly enhanced in strain YG1029, an O-acetyltransferase-overproducing mutant of TA100, where it induced 11,309 revertants per nanomole. nih.gov This suggests that the metabolic activation of this compound by O-acetyltransferase is a key step in its mutagenic action. The compound has also been shown to be a direct-acting mutagen in several other Salmonella typhimurium strains, including TA98, TA102, and TA1537. nih.gov

The mutagenic potential of nitrophenanthrene derivatives is largely dependent on the metabolic activation by nitroreductases and acetyltransferases. nih.gov The increased mutagenicity in strains that overproduce these enzymes, such as YG1021, YG1024, YG1026, and YG1029, further supports this mechanism. nih.gov

Mutagenicity of this compound in Salmonella typhimurium Strains
StrainDescriptionRevertants per nmolReference
TA100Standard tester strain620 nih.gov
YG1029O-acetyltransferase-overproducing11,309 nih.gov

The relationship between the chemical structure of nitrophenanthrenes and their mutagenic activity is a significant area of research. A key factor influencing mutagenicity is the planarity of the nitro group relative to the aromatic ring. unict.it Planar nitro-PAHs are generally more mutagenic than their non-planar counterparts. unict.it this compound is a planar isomer, and its mutagenic activity is predicted to be considerably higher than that of the non-planar 9-nitrophenanthrene (B1214095) isomer. unict.it

Computational studies using Density Functional Theory (DFT) have further elucidated these relationships. The stability of nitrophenanthrene isomers is influenced by a balance of steric and π-conjugative effects, with this compound being one of the more stable isomers. nih.gov There are good linear relationships between calculated properties, such as the summation of IR intensity and Raman activity, and the mutagenic activity observed in the Salmonella typhimurium strain TA98. nih.gov These findings suggest that vibrational properties can serve as molecular descriptors for predicting the mutagenic potential of nitrophenanthrene isomers. nih.gov Specifically, nitro derivatives with substituents at the 3 and 6 positions of the phenanthrene ring exhibit strong mutagenicity. nih.gov

Genotoxic Effects of this compound

Beyond its mutagenic potential, this compound exhibits a range of genotoxic effects, meaning it can damage the genetic material within a cell. This damage can manifest as the formation of DNA adducts, the induction of DNA strand breaks, and chromosomal damage. unict.itfigshare.comdigitellinc.com

DNA adducts are segments of DNA that are covalently bonded to a chemical. This type of DNA damage can lead to mutations and is a critical step in the initiation of carcinogenesis. Research has shown that this compound and its structurally related compounds are capable of forming DNA adducts in various organs. figshare.comdigitellinc.com

An untargeted, data-independent acquisition high-resolution accurate tandem mass spectrometry method was used to screen for DNA adducts formed from several environmental and dietary carcinogens in rats. figshare.com Among the investigated compounds, DNA adducts of the structurally related nitrophenanthrenes, including 3-nitrobenzanthrone (B100140) and aristolochic acid-I, were found in high abundance across most organs, forming adducts with both 2′-deoxyguanosine (dG) and 2′-deoxyadenosine (dA). figshare.com This indicates that the nitrophenanthrene structure is prone to metabolic activation that leads to DNA binding. The nitrophenanthrene moieties of these compounds undergo reduction to their N-hydroxy intermediates, which then form the dG and dA adducts. nih.gov

The Comet assay, or single-cell gel electrophoresis, is a sensitive technique used to detect DNA strand breaks in individual cells. oxinst.com The extent of DNA damage is visualized as a "comet" with a head (intact DNA) and a tail (fragmented DNA). oxinst.com Studies have utilized this assay to demonstrate the ability of nitrophenanthrenes to induce DNA damage.

While specific data on this compound's induction of DNA strand breaks via the Comet assay is limited in the provided context, related nitro-PAHs have been shown to cause DNA damage in this assay. For instance, 3-nitrobenzanthrone, a potent mutagen, was found to induce DNA damage in human hepatoma (HepG2) cells as measured by the Comet assay. nih.gov Given the structural and toxicological similarities, it is plausible that this compound would also induce DNA strand breaks. Hydroxylated and diol epoxide metabolites of nitro-PAHs are known to be potent genotoxic compounds capable of inducing DNA strand breaks. oup.com

Micronuclei are small, extra-nuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind. frontiersin.org The formation of micronuclei is an indicator of chromosomal damage and is a widely used endpoint in genotoxicity testing.

Carcinogenic Implications and Tumorigenesis Studies

This compound is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) that has been investigated for its potential carcinogenic properties. Nitro-PAHs, as a class, are recognized for their mutagenic and carcinogenic effects, often initiated by metabolic activation to reactive intermediates that can bind to DNA, forming DNA adducts. researchgate.netnih.gov This DNA binding can lead to mutations and initiate the process of carcinogenesis.

While phenanthrene itself is not generally considered a potent carcinogen, the addition of a nitro group can significantly alter its biological activity. nih.gov Some nitrated PAHs are classified as probable human carcinogens. sci-hub.se For instance, aristolochic acid, a nitrophenanthrene derivative found in certain plants, is a known human carcinogen, linked to various cancers including those of the urinary system. nih.govdigitellinc.comjst.go.jp The carcinogenicity of compounds like aristolochic acid is attributed to the formation of DNA adducts following metabolic activation. nih.govdigitellinc.com

Studies on related nitro-PAHs have demonstrated their ability to cause tumors in animal models. For example, 3-nitrobenzanthrone, another nitro-PAH found in diesel exhaust, is recognized as a mutagenic and carcinogenic pollutant. researchgate.net The carcinogenic potential of many nitro-PAHs is linked to their ability to be metabolically activated into compounds that damage DNA. nih.govresearchgate.net

Oxidative Stress Induction by this compound and its Metabolites

The toxic effects of this compound are also linked to its ability to induce oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. sci-hub.se

Exposure to this compound and its metabolites can lead to the generation of ROS. scispace.com This process is a recognized mechanism of toxicity for many polycyclic aromatic compounds. sci-hub.se The metabolic activation of nitro-PAHs can produce reactive intermediates that participate in redox cycling, a process that generates superoxide (B77818) radicals and other ROS. nih.gov

Studies on various nitro-PAHs have confirmed their capacity to induce ROS production. For example, research on other nitro-PAHs has shown that their photo-induced activation can lead to the generation of free radicals. researchgate.net The formation of ROS can overwhelm the cell's antioxidant defenses, leading to cellular damage. mdpi.com

A major consequence of excessive ROS production is lipid peroxidation, the oxidative degradation of lipids. frontiersin.org This process can damage cell membranes and generate a variety of reactive aldehydes, such as malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE), which can further propagate cellular damage. frontiersin.org

Research has demonstrated that photoirradiation of various nitro-PAHs can induce lipid peroxidation. researchgate.net This process is mediated by the free radicals generated upon photo-induced activation of the nitro-PAH molecule. researchgate.net While the parent compound phenanthrene can also induce lipid peroxidation under photoirradiation, the presence of the nitro group can modulate this activity. researchgate.net The table below summarizes the lipid peroxidation-inducing potential of various nitro-PAHs upon photoirradiation.

Table 1: Lipid Peroxidation Induced by Photoirradiation of Nitro-PAHs

Compound Lipid Peroxidation Induction
1-Nitropyrene (B107360) Induces lipid peroxidation
2-Nitropyrene Induces lipid peroxidation
4-Nitropyrene Induces lipid peroxidation
1-Nitrobenzo[a]pyrene Induces lipid peroxidation
3-Nitrobenzo[a]pyrene Induces lipid peroxidation
6-Nitrobenzo[a]pyrene Induces lipid peroxidation
2-Nitrofluorene Induces lipid peroxidation
9-Nitroanthracene (B110200) Induces lipid peroxidation
3-Nitrofluoranthene (B1196665) Induces lipid peroxidation

This table is based on findings from studies on the photo-induced lipid peroxidation by various nitro-PAHs and is intended to be illustrative of the class effect. Data specific to this compound was not explicitly detailed in the provided search results.

Developmental and Reproductive Toxicity Assessments

The potential for chemical substances to adversely affect development and reproduction is a critical area of toxicological evaluation. chemsafetypro.comfrontagelab.com Developmental and reproductive toxicology (DART) studies are designed to assess effects on sexual function, fertility, and the development of the offspring. chemsafetypro.comfrontagelab.com

For polycyclic aromatic hydrocarbons (PAHs) and their derivatives, there is growing concern about their developmental toxicity. nih.gov High-throughput screening assays using models like the early life stage of zebrafish have been employed to assess the developmental effects of a wide range of PAHs, including nitrated derivatives. nih.gov

In a comparative developmental toxicity study of numerous PAHs, this compound was found to have a toxicity profile similar to its parent compound, phenanthrene. nih.gov The developmental effects observed for phenanthrene and its derivatives were primarily characterized by mortality at 120 hours post-fertilization, craniofacial malformations, and yolk sac and pericardial edema. nih.gov However, specific, detailed developmental and reproductive toxicity studies focusing solely on this compound are not extensively available in the public domain. Standard DART studies are typically conducted on rats and rabbits to assess prenatal developmental toxicity. fao.org

Ecotoxicological Investigations of this compound

Ecotoxicology examines the effects of toxic chemicals on biological organisms, particularly at the population, community, and ecosystem levels. embrapa.bribacon.com The presence of PAHs and their nitrated derivatives in the environment poses a risk to various organisms. nih.gov

Aquatic ecosystems are particularly vulnerable to contamination by PAHs. nih.gov Fish can be exposed to these compounds through contaminated water and food. researchgate.net Studies have shown that fish can metabolize PAHs into various derivatives, including nitrated forms, especially in the presence of environmental nitrites. researchgate.netoup.com

Research on the euryhaline fish Oreochromis mossambicus exposed to phenanthrene and nitrite (B80452) revealed the formation of genotoxic nitrophenanthrene metabolites in the bile. researchgate.netoup.com Two specific metabolites were identified: phenanthrene-6-nitro-1,2-dihydrodiol-3,4-epoxide and dihydrodihydroxy acetylamino nitrophenanthrene. oup.com The formation of these metabolites suggests that the fish's metabolic processes can convert phenanthrene into more toxic nitrated compounds. researchgate.net Furthermore, nearly 92% of the hepatic cells of fish exposed to phenanthrene in the presence of nitrite showed extensive DNA fragmentation, indicating significant genotoxicity. oup.com

The table below presents the nitrophenanthrene metabolites identified in fish exposed to phenanthrene and nitrite.

**Table 2: Nitrophenanthrene Metabolites Identified in *Oreochromis mossambicus***

Metabolite Mass-to-Charge Ratio (m/z)
Phenanthrene-6-nitro-1,2-dihydrodiol-3,4-epoxide 273
Dihydrodihydroxy acetylamino nitrophenanthrene 359

Data from electrospray ionization mass spectrometric analysis of bile from fish exposed to phenanthrene and nitrite. oup.com

These findings highlight the potential for environmental PAHs to be transformed into more hazardous nitrated derivatives within aquatic organisms, posing a significant ecotoxicological risk. oup.comresearchgate.net

Impacts on Terrestrial Biota

The introduction of this compound into terrestrial ecosystems raises concerns due to its potential to adversely affect a range of organisms, from microorganisms to invertebrates and plants. As a nitrated polycyclic aromatic hydrocarbon (N-PAH), its biological impacts are influenced by its persistence, bioavailability, and the specific metabolic pathways within different organisms. Research into the precise effects of this compound on terrestrial life is ongoing, with current knowledge largely derived from studies on broader classes of N-PAHs or closely related compounds.

Impact on Soil Microbial Communities

Soil microorganisms are fundamental to terrestrial ecosystem health, playing crucial roles in nutrient cycling and organic matter decomposition. The presence of contaminants like this compound can disrupt these microbial communities and their functions.

A study investigating the effects of phenanthrene and its 3-ring nitrogen-containing analogues, a category that includes this compound, revealed significant impacts on soil microbial respiration. e3s-conferences.orgresearchgate.net The research demonstrated that nitrogen-containing PAHs can have toxic and inhibitory effects on the microbial synthesis of added carbon substrates. e3s-conferences.orgresearchgate.net Time-dependent inhibitions of microbial respiration exceeded 25%, indicating a notable impact on microbial activity. e3s-conferences.orgresearchgate.net The study suggested that soil microorganisms may exhibit greater sensitivity to N-PAHs compared to their homocyclic parent compounds like phenanthrene. e3s-conferences.orgresearchgate.net

Statistical analysis from the study showed significant differences in respiration rates over time, underscoring the dynamic and persistent nature of the impact of these compounds on soil microbial function. e3s-conferences.orgresearchgate.net

Interactive Data Table: Impact of 3-Ring N-PAHs on Soil Microbial Respiration

TreatmentConcentration (mg/kg)Observation Period (days)Respiration Inhibition (%)
N-PAHs1090>25
N-PAHs10090>25
N-PAHs50090>25

This table summarizes the findings that 3-ring nitrogen-containing polycyclic aromatic hydrocarbons (N-PAHs) cause a time-dependent inhibition of soil microbial respiration greater than 25% over a 90-day period. e3s-conferences.orgresearchgate.net

Impact on Terrestrial Invertebrates

Terrestrial invertebrates, such as earthworms, are vital for soil structure and fertility. They can be exposed to soil contaminants through ingestion of soil particles and dermal contact. While direct studies on the toxicity of this compound to earthworms like Eisenia fetida are limited, research on related aromatic hydrocarbons indicates potential for adverse effects. For instance, exposure to aromatic hydrocarbons has been shown to disrupt growth and metabolic processes in earthworms. ccsenet.org

The bioaccumulation of persistent organic pollutants in terrestrial invertebrates is a significant concern as it can lead to toxic effects within the organism and facilitate the transfer of these compounds up the food chain. nih.govaloki.huresearchgate.net The potential for this compound to bioaccumulate in terrestrial invertebrates remains an area requiring further specific investigation.

Impact on Plants

The uptake and accumulation of pollutants by plants, a process known as phytotoxicity, can lead to a range of detrimental effects, including inhibited growth and germination, and cellular damage. While specific data on the phytotoxicity of this compound is scarce, studies on structurally similar compounds provide insights into its potential impacts.

For example, research on 3-nitrofluoranthene, another N-PAH, demonstrated its potential for accumulation in aquatic plants and subsequent toxic effects. dergipark.org.tr Such studies highlight the general concern for the phytotoxic potential of N-PAHs.

Metabolic Pathways and Mechanisms of Action

Biotransformation of 3-Nitrophenanthrene in Biological Systems

The metabolism of this compound proceeds through several key pathways, including nitroreduction, oxidation, and conjugation reactions. These transformations are catalyzed by a variety of enzymes primarily located in the liver and other tissues.

Nitroreduction by Enzymes

Nitroreduction is a crucial initial step in the metabolic activation of many nitroaromatic compounds, including this compound. unict.itnih.gov This process involves the reduction of the nitro group to a nitroso group, followed by further reduction to a hydroxylamino group, and finally to an amino group. Several enzymes are capable of catalyzing this reaction.

Nitroreductases: These enzymes are key players in the reduction of the nitro group of this compound. nih.govnio.res.in

Aldehyde Oxidase (AO): AO, a cytosolic enzyme, is involved in the metabolism of various xenobiotics and can catalyze the nitroreduction of compounds like 1-nitropyrene (B107360) and 3-nitrofluoranthene (B1196665). nih.govnih.govwikipedia.org Its role in this compound metabolism is also considered significant.

NAD(P)H:Quinone Oxidoreductase (NQO1): This enzyme, primarily known for its role in detoxifying quinones, can also act as a nitroreductase. aacrjournals.orgproteopedia.org NQO1 has been shown to be involved in the reductive activation of other nitroaromatic compounds, such as the nitrophenanthrene carboxylic acids found in aristolochic acid. oup.comoup.com

Hydroxylation and Epoxide Formation

In addition to nitroreduction, this compound can undergo oxidative metabolism, primarily through the action of Cytochrome P450 (CYP) enzymes. researchgate.netpsychdb.com This pathway leads to the formation of hydroxylated metabolites and epoxides.

Cytochrome P450 (CYP) Enzymes: These enzymes, particularly isoforms like CYP1A, catalyze the oxidation of the phenanthrene (B1679779) ring structure. researchgate.net This can result in the formation of various hydroxylated derivatives and dihydrodiols.

Epoxide Hydrolase (EH): Following the formation of an epoxide on the aromatic ring by CYP enzymes, epoxide hydrolase can catalyze its hydrolysis to form a dihydrodiol. researchgate.net This is a critical step in both detoxification and, in some cases, further activation pathways.

A proposed pathway suggests that ring oxidation of phenanthrene by CYP1A precedes nitration, followed by further ring oxidation of the resulting nitrophenanthrene by CYP1A and subsequent hydrolysis by epoxide hydrolase. researchgate.net

Conjugation Reactions

Following the initial metabolic steps of nitroreduction and oxidation, the resulting metabolites can undergo phase II conjugation reactions. These reactions generally increase the water solubility of the compounds, facilitating their excretion from the body.

Acetylation: The amino group formed through nitroreduction can be acetylated by N-acetyltransferases (NATs). nio.res.inoup.com This can lead to the formation of acetylamino derivatives. In some instances, O-acetylation of N-hydroxy arylamines can lead to the formation of reactive esters that contribute to genotoxicity. aacrjournals.org

Formation of Activated Metabolites

The metabolic processes described above can lead to the formation of several activated metabolites that are believed to be responsible for the adverse effects of this compound.

Aminonitrophenanthrenes: Formed through the nitroreduction pathway, these compounds can be further metabolized.

Dihydrodiols: Resulting from the combined action of CYP enzymes and epoxide hydrolase, these metabolites can be precursors to highly reactive diol epoxides. researchgate.net

Epoxide Metabolites: The formation of epoxides on the aromatic ring is a key activation step, as these electrophilic molecules can readily react with nucleophilic sites on cellular macromolecules. researchgate.net

N-hydroxy arylamines: These intermediates, formed during nitroreduction, can be further activated by conjugation reactions to form highly reactive species. aacrjournals.org

Proposed Metabolic Pathways of this compound

Based on experimental evidence, a comprehensive metabolic pathway for this compound can be proposed. The process is initiated by either nitroreduction of the nitro group or oxidation of the aromatic ring system.

The nitroreduction pathway, catalyzed by enzymes such as nitroreductases and aldehyde oxidase, leads to the formation of 3-aminophenanthrene through nitroso and hydroxylamino intermediates. nio.res.innih.gov The hydroxylamino intermediate is a particularly reactive species.

Concurrently, the oxidative pathway, primarily mediated by Cytochrome P450 enzymes, results in the formation of various phenolic and dihydrodiol metabolites. researchgate.net For instance, oxidation can lead to the formation of phenanthrene-dihydrodiols, which can then be further metabolized. researchgate.net A suggested pathway involves the initial oxidation of the phenanthrene ring, followed by nitration, and then further oxidation and hydrolysis to form metabolites like phenanthrene-6-nitro-1,2-dihydrodiol-3,4-epoxide. researchgate.net

Role of Specific Enzymes in this compound Metabolism

Several key enzymes have been identified as having a significant role in the metabolism of this compound. The specific enzymes involved can influence the rate and pathway of metabolism, which in turn affects the biological activity of the compound.

EnzymeRole in Metabolism
Nitroreductase Catalyzes the reduction of the nitro group, a critical activation step. nih.govnio.res.in
Aldehyde Oxidase (AO) Participates in the nitroreduction of this compound and other nitro-PAHs. nih.govnih.gov
NAD(P)H:Quinone Oxidoreductase (NQO1) Contributes to the reductive activation of nitrophenanthrene derivatives. aacrjournals.orgoup.comoup.com
Cytochrome P450 (CYP) Enzymes (e.g., CYP1A) Mediate the oxidation of the aromatic ring, leading to the formation of hydroxylated metabolites and epoxides. researchgate.net
Epoxide Hydrolase (EH) Hydrolyzes epoxide intermediates to form dihydrodiols. researchgate.net
N-acetyltransferases (NATs) Catalyze the acetylation of the amino metabolites formed from nitroreduction. nio.res.inaacrjournals.orgoup.com

Bioactivation and Detoxification Processes of this compound

The metabolism of this compound is characterized by two main competing pathways: nitroreduction and ring oxidation. These processes can lead to either the detoxification and safe elimination of the compound or its conversion into highly reactive metabolites capable of binding to cellular macromolecules like DNA, a critical event in chemical carcinogenesis.

Bioactivation of this compound can occur through the reduction of its nitro group. This process, catalyzed by enzymes such as NAD(P)H:quinone oxidoreductase, can result in the formation of N-hydroxy-3-aminophenanthrene. This metabolite is a key intermediate that can be further activated. For instance, it can undergo O-acetylation by N,O-acetyltransferases or O-sulfonylation by sulfotransferases to form reactive esters. These esters are unstable and can spontaneously break down to form a nitrenium ion, a highly electrophilic species that can readily form covalent adducts with DNA.

Ring oxidation, another significant metabolic route mediated by cytochrome P450 (CYP) enzymes, can also contribute to both bioactivation and detoxification. The oxidation of the aromatic rings can produce various phenolic derivatives and dihydrodiols. While some of these products are intermediates in detoxification pathways, others can be further metabolized to reactive species. For example, this compound-9,10-dihydrodiol can be a precursor to a highly mutagenic bay-region diol epoxide.

Detoxification pathways are crucial for mitigating the harmful effects of this compound. These pathways primarily involve the conjugation of the parent compound or its metabolites with endogenous molecules to increase their water solubility and facilitate their excretion. Ring-oxidized metabolites, such as phenols, can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) or with sulfate (B86663) by sulfotransferases (SULTs). Furthermore, glutathione (B108866) S-transferases (GSTs) can catalyze the conjugation of electrophilic metabolites with glutathione, another important detoxification mechanism.

A study investigating the metabolism of this compound in the presence of rat liver microsomes identified several metabolites. The major metabolites were trans-1,2-dihydro-1,2-dihydroxy-3-nitrophenanthrene and trans-9,10-dihydro-9,10-dihydroxy-3-nitrophenanthrene. Additionally, smaller quantities of 1-hydroxy-3-nitrophenanthrene and 2-hydroxy-3-nitrophenanthrene were detected. These findings highlight the significance of ring oxidation in the initial metabolic steps.

Metabolic Pathway Key Enzymes Intermediate/Reactive Metabolite Outcome
Nitroreduction NAD(P)H:quinone oxidoreductase, N,O-acetyltransferases, SulfotransferasesN-hydroxy-3-aminophenanthrene, Nitrenium ionBioactivation (DNA adduct formation)
Ring Oxidation Cytochrome P450 (CYP) enzymesPhenols, Dihydrodiols, Diol epoxidesBioactivation and Detoxification
Glucuronidation UDP-glucuronosyltransferases (UGTs)Glucuronide conjugatesDetoxification
Sulfonation Sulfotransferases (SULTs)Sulfate conjugatesDetoxification
Glutathione Conjugation Glutathione S-transferases (GSTs)Glutathione conjugatesDetoxification

Influence of Species and Tissue Specificity on this compound Metabolism

The metabolic fate of this compound is not uniform across different biological systems; it is profoundly influenced by the species and the specific tissue in which metabolism occurs. These variations are largely due to differences in the expression levels and catalytic activities of the metabolic enzymes involved.

For instance, the liver, being the primary site of xenobiotic metabolism, generally exhibits high levels of both phase I (e.g., CYPs) and phase II (e.g., UGTs, SULTs, GSTs) enzymes. Studies using rat liver preparations have demonstrated the capacity of this organ to extensively metabolize this compound through both ring oxidation and nitroreduction. The specific isoforms of CYP enzymes present in the liver can dictate the profile of metabolites formed.

The lung is another critical organ for the metabolism of this compound, especially considering that exposure often occurs through the inhalation of particulate matter. The metabolic machinery of the lung can differ significantly from that of the liver. For example, certain CYP isoforms may be more predominantly expressed in the lung, potentially leading to a different balance between bioactivation and detoxification pathways compared to the liver.

Species-specific differences in enzyme expression and activity play a crucial role in determining the susceptibility to this compound-induced toxicity. For example, the activity of N,O-acetyltransferases, which are involved in the bioactivation of N-hydroxy-3-aminophenanthrene, is known to vary significantly among different species, including humans. This can lead to species-specific differences in the extent of DNA adduct formation and, consequently, in carcinogenic potential.

Chemical Reactivity and Synthesis Approaches

Synthetic Routes for 3-Nitrophenanthrene

The synthesis of this compound can be achieved through several pathways, most commonly via the direct electrophilic nitration of phenanthrene (B1679779). This method, however, often results in a mixture of isomers.

Direct Electrophilic Nitration: The reaction of phenanthrene with nitrating agents, such as a mixture of nitric acid and sulfuric acid, is a standard method for introducing a nitro group onto the aromatic core. researchgate.net The conditions of the reaction can be controlled to influence the isomeric distribution of the resulting nitrophenanthrene products. While the 9- and 10-positions are kinetically favored for electrophilic attack, thermodynamic control can lead to the formation of more stable isomers, including this compound. For instance, nitration with nitric acid in acetic anhydride (B1165640) can yield this compound as a significant product. libretexts.org

Photochemical Cyclization: An alternative synthetic route involves the photochemical cyclization of (E)-4-nitrostilbene. This method utilizes iodine (I₂) and light to induce an intramolecular cyclization, directly forming the phenanthrene ring system with the nitro group pre-positioned at the C-3 location. copernicus.org This approach offers greater regioselectivity compared to direct nitration of the parent phenanthrene.

Chemical Transformations of this compound

Further nitration of phenanthrene or mononitrophenanthrenes leads to the formation of various dinitrophenanthrene (DNPH) and trinitrophenanthrene (TNPH) isomers. When phenanthrene is treated with stronger nitrating agents like fuming nitric acid in acetic anhydride, a complex mixture of DNPHs is produced. Among the isomers identified are those derived from the initial or subsequent nitration at the 3-position.

A study on the direct dinitration of phenanthrene successfully isolated and characterized eleven DNPH isomers. The reaction with fuming nitric acid in acetic anhydride yielded several isomers containing a nitro group at the C-3 position, demonstrating that this position is susceptible to nitration and that this compound can be an intermediate in the formation of polynitrated species.

Table 1: Isomeric Yields of Dinitrophenanthrenes (DNPHs) from Direct Nitration of Phenanthrene.
Dinitrophenanthrene IsomerYield (%)
2,10-DNPH14.2
1,10-DNPH8.0
3,10-DNPH6.9
3,6-DNPH6.6
2,9-DNPH5.3
1,6-DNPH5.1
3,5-DNPH4.6
4,9-DNPH3.2
4,10-DNPH3.1
1,5-DNPH2.8
2,6-DNPH2.8

This table is based on data from a study by Fukuhara et al. on the synthesis and separation of dinitrophenanthrenes.

The nitro group of this compound can be readily reduced to form 3-aminophenanthrene. This transformation is a critical step in the synthesis of various phenanthrene derivatives and is a common reaction for nitro-aromatic compounds. Standard reduction methods are effective for this conversion.

Catalytic Hydrogenation: This is a clean and efficient method for the reduction of nitroarenes. The reaction typically involves treating the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a commonly used catalyst for this purpose, often with a solvent like ethanol. benchchem.com This method generally proceeds with high yield and selectivity under mild conditions.

Metal-Acid Reduction: A classic method for nitro group reduction involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in an acidic medium like hydrochloric acid (HCl). benchchem.com For example, heating this compound with iron powder in aqueous HCl would lead to the formation of 3-aminophenanthrene.

Table 2: Common Methods for the Reduction of Nitrophenanthrenes.
MethodReagents and ConditionsProductTypical Yield
Catalytic HydrogenationH₂, Palladium on Carbon (Pd/C), Ethanol, Room TemperatureAminophenanthreneHigh (>90%)
Metal-Acid SystemIron (Fe) powder, Hydrochloric Acid (HCl), RefluxAminophenanthreneGood (70-85%)

This table summarizes common laboratory methods for the reduction of nitroaromatic compounds, applicable to this compound.

The oxidation of the phenanthrene ring system can lead to various products, depending on the oxidant and reaction conditions. The presence of a deactivating nitro group at the C-3 position influences the regioselectivity and rate of oxidation.

The most reactive site on the parent phenanthrene molecule towards oxidation is the 9,10-bond. Oxidation with agents like ozone (O₃) or chromium trioxide typically attacks this bond, leading to the formation of phenanthrene-9,10-dione (a quinone) or, through cleavage of the bond, 2,2'-diformylbiphenyl. researchgate.net

Reactivity Studies with Environmental Agents

This compound is a component of ambient air pollution, formed both from direct emissions and secondary atmospheric reactions. epa.govacs.org Its fate and reactivity in the environment are governed by processes such as photolysis and reactions with atmospheric oxidants.

Atmospheric Formation and Degradation: Research has shown that nitrophenanthrenes can be formed in the atmosphere from the gas-phase reaction of phenanthrene with hydroxyl (•OH) radicals in the presence of nitrogen oxides (NOx). epa.gov Conversely, photolysis is a major atmospheric loss process for many nitro-PAHs. epa.govarchive.org Studies on particle-bound PAHs have demonstrated that they can react with atmospheric oxidants like ozone (O₃) and nitrate (B79036) radicals (NO₃•), leading to both the formation and degradation of nitrophenanthrene isomers. researchgate.netacs.org For instance, the reaction of phenanthrene with a combination of O₃ and NO₂ can produce nitrophenanthrenes. researchgate.net The day-night variation of nitro-PAHs observed in some studies suggests that photolysis during the day is a significant degradation pathway. researchgate.net

Structure-Reactivity Relationships in Nitrophenanthrenes

Density Functional Theory (DFT) calculations have been used to investigate the stabilities of various nitrophenanthrene isomers. These studies revealed that the stability is influenced by a balance between steric hindrance and π-conjugative effects. The calculated order of stability for the mononitro isomers is: 4-NP < 1-NP ≈ 9-NP < 2-NP ≈ 3-NP

This indicates that this compound is one of the most thermodynamically stable isomers. acs.org The planarity of the molecule is also affected by the nitro group's position. In 4-nitrophenanthrene, for example, the nitro group is significantly twisted out of the plane of the aromatic ring, which can affect its photochemical reactivity. google.com This relationship between structure and stability has been correlated with other properties, such as the compound's mutagenic activity. acs.org

Computational Studies and Theoretical Aspects

Quantum Chemical Calculations of 3-Nitrophenanthrene

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the fundamental properties of this compound and its isomers.

Density Functional Theory (DFT) calculations are a cornerstone of computational studies on nitro-polycyclic aromatic hydrocarbons (nitro-PAHs). For nitrophenanthrene isomers, methods like B3LYP with basis sets such as 6-31+G* are commonly used to investigate their electronic structures. acs.org These calculations help in understanding the distribution of electron density within the molecule, which is crucial for predicting its reactivity. The nitro group (-NO2) is a strong electron-withdrawing group, and its position on the phenanthrene (B1679779) skeleton significantly influences the electronic properties of the entire molecule. mdpi.com

The electronic structure is key to understanding the molecule's behavior in chemical reactions and its biological activity. For instance, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are important descriptors. The LUMO energy, in particular, is often correlated with the electron affinity and the propensity of the compound to undergo reduction, a critical step in the metabolic activation of nitro-PAHs that can lead to mutagenicity. mdpi.comresearchgate.net

The geometry of this compound, like other nitrophenanthrene isomers, has been optimized using DFT methods. acs.org These calculations predict bond lengths, bond angles, and dihedral angles. A critical aspect of the conformation of nitrophenanthrenes is the dihedral angle between the plane of the nitro group and the plane of the aromatic system. For this compound, this angle is relatively small, indicating a nearly planar conformation. tandfonline.com This is in contrast to isomers like 4-nitrophenanthrene, where steric hindrance from adjacent protons forces the nitro group to twist out of the aromatic plane. acs.org The planarity of the molecule affects the π-conjugation between the nitro group and the phenanthrene ring system, which in turn influences the molecule's stability and electronic properties. acs.orgnih.gov

A study using DFT calculations provided the following resonance structures and bond lengths for this compound, highlighting the influence of the nitro group on the aromatic system. mdpi.com

Table 1: Selected Calculated Bond Lengths of this compound

BondBond Length (Å)
C1-C21.376
C2-C31.408
C3-C41.411
C4-C4a1.381
C4a-C10b1.424
C3-N1.467
N-O11.229
N-O21.229
Data sourced from DFT calculations. mdpi.com

Theoretical calculations have been used to determine the relative stabilities of the five mononitrophenanthrene isomers. The stability is influenced by a balance between steric interactions and π-conjugative effects. DFT calculations (B3LYP/6-31+G*) have established the following order of stability for the isomers: 4-NP < 1-NP ≈ 9-NP < 2-NP ≈ 3-NP. nih.gov This indicates that this compound is one of the most stable isomers. The lower stability of 4-nitrophenanthrene is attributed to the significant steric strain that forces the nitro group out of planarity, thereby disrupting π-conjugation. acs.org In contrast, the greater stability of 2- and this compound is due to their more planar structures which allow for effective electronic delocalization. acs.orgnih.gov

Table 2: Calculated Relative Energies of Nitrophenanthrene Isomers

IsomerRelative Energy (kcal/mol)
1-Nitrophenanthrene1.15
2-Nitrophenanthrene0.04
This compound0.00
4-Nitrophenanthrene3.56
9-Nitrophenanthrene (B1214095)1.11
Relative energies calculated at the B3LYP/6-31+G level, including zero-point vibrational energy corrections, with this compound as the reference. acs.org*

Prediction of Spectroscopic Properties (e.g., Infrared and Raman Spectra)

Computational methods are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. DFT calculations can simulate these spectra with a good degree of accuracy, aiding in the identification and characterization of isomers. acs.org For nitrophenanthrenes, the calculated IR and Raman spectra show distinct patterns that can help differentiate between the isomers. acs.orgnih.gov

The spectral regions between 1000 and 1600 cm⁻¹ are particularly useful for distinguishing the isomers due to intense bands that are sensitive to the position of the nitro group. nih.gov For this compound, the symmetric stretching vibration of the nitro group (νs,NO2) is a characteristic and intense band in the Raman spectrum, calculated to be around 1325 cm⁻¹. acs.org The intensities of these vibrational modes, both in IR and Raman spectra, are also sensitive to the molecular structure and have been used as descriptors in QSAR studies. acs.orgnih.gov

Table 3: Predicted Vibrational Frequencies for this compound

Vibrational ModeCalculated Wavenumber (cm⁻¹)Calculated Raman Activity (Å⁴/amu)
ν(ring)1349264
ν(ring)1331144
νs(NO2)13251219
Data from DFT (B3LYP/6-31+G) calculations. acs.org*

Modeling of Reaction Mechanisms and Pathways

While detailed computational modeling of the reaction mechanisms specifically for this compound is not extensively documented in the reviewed literature, broader studies on PAHs provide insights into potential pathways. The formation of nitrophenanthrenes in the environment can occur through various mechanisms, including gas-phase reactions with hydroxyl (•OH) and nitrate (B79036) (•NO3) radicals, and heterogeneous reactions on particulate matter. acs.orgresearchgate.net Interestingly, the formation of this compound has been observed to be negatively correlated with NOx concentrations and positively correlated with ozone levels, suggesting a distinct formation mechanism compared to other nitro-PAHs. acs.org This may indicate a pathway involving ozone.

Metabolic activation is a critical reaction pathway for the toxicity of nitro-PAHs. A suggested metabolic pathway for nitrophenanthrenes involves initial ring oxidation by cytochrome P450 enzymes, followed by nitration, which could be catalyzed by peroxidases. rsc.org Further oxidation of the nitrophenanthrene can lead to the formation of reactive epoxides. rsc.org

The degradation of nitrophenanthrenes in the environment is thought to be primarily driven by photolysis. tandfonline.com However, detailed computational modeling of the transition states and intermediates for these specific formation and degradation pathways of this compound is an area that warrants further research.

Quantitative Structure-Activity Relationship (QSAR) Studies for Toxicity and Reactivity

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a compound with its biological activity or toxicity. For nitro-PAHs, QSAR models are crucial for predicting their mutagenicity and prioritizing them for toxicological testing. researchgate.net

Computational chemistry plays a vital role in QSAR by providing a wide range of molecular descriptors that quantify various aspects of a molecule's structure and electronic properties. In the case of nitrophenanthrenes, descriptors derived from DFT calculations have been successfully used. For example, good linear relationships have been found between the mutagenic activity (in the Salmonella typhimurium strain TA98) of nitrophenanthrene isomers and the summation of their calculated IR intensities (ΣI(IR)) and Raman activities (ΣA(Raman)). acs.orgnih.gov These spectroscopic properties are sensitive to the molecular structure and can serve as effective descriptors for QSAR models. nih.gov

Furthermore, the orientation of the nitro group relative to the aromatic plane, a geometric descriptor obtained from computational modeling, is known to be a critical factor in the mutagenicity of nitro-PAHs. tandfonline.com Planar or near-planar molecules like this compound are often more mutagenic, a correlation that can be integrated into QSAR models. researchgate.net

Molecular Docking and Dynamics Simulations for Biological Interactions

Computational methods, particularly molecular docking and molecular dynamics simulations, provide valuable insights into the interactions between small molecules like this compound and biological macromolecules. These in silico techniques allow for the prediction of binding affinities and the elucidation of interaction mechanisms at a molecular level, which are critical for understanding the biological activity and potential toxicity of chemical compounds.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or a nucleic acid. This method is instrumental in predicting the binding affinity and the specific interactions that stabilize the ligand-receptor complex.

Research into the biological interactions of this compound has utilized molecular docking to investigate its potential to bind with specific biological targets. One such study focused on the interaction of this compound with the aryl hydrocarbon receptor (AHR), a ligand-activated transcription factor involved in regulating the expression of genes responsible for metabolizing xenobiotics. nih.gov

In a study investigating the developmental toxicity of a range of nitrated polycyclic aromatic hydrocarbons (NPAHs), molecular docking was employed to screen for the binding potential of this compound to different isoforms of the zebrafish (Danio rerio) AHR (zfYPAHR1A, zfYPAHR1B, and zfYPAHR2). nih.gov The results of these computational screenings were then correlated with in vivo observations of cyp1a gene expression, a known target gene of the AHR signaling pathway. nih.gov The study noted that this compound was among the compounds that showed a range of predicted AHR binding. nih.gov

The findings from such docking studies are crucial for predicting whether a compound can activate specific signaling pathways, which in the case of AHR, is linked to toxicological outcomes.

Interactive Data Table: Molecular Docking of this compound

LigandReceptorComputational MethodPredicted OutcomeReference
This compoundZebrafish Aryl Hydrocarbon Receptor (AHR) Isoforms (1A, 1B, 2)Molecular DockingPredicted AHR binding nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a more dynamic view of the interaction between a ligand and its receptor over time. By simulating the movements of atoms and molecules, MD can provide detailed information on the stability of the ligand-receptor complex, conformational changes in the protein, and the role of solvent molecules in the binding process.

A review of the current scientific literature indicates that while molecular docking studies have been performed for this compound, specific and detailed molecular dynamics simulation studies focusing exclusively on the biological interactions of this compound have not been extensively reported. Such studies would be a valuable next step to build upon the insights gained from molecular docking, providing a more comprehensive understanding of the dynamic nature of this compound's interactions with biological targets like the AHR.

Advanced Research Directions and Future Perspectives

Development of Novel Analytical Technologies for Ultrace Detection

The extremely low concentrations of 3-nitrophenanthrene in environmental samples, often at picogram levels, necessitate the development of highly sensitive and selective analytical methods. mdpi.comaaqr.org Current research focuses on overcoming the limitations of existing techniques to achieve ultratrace detection.

Future advancements are expected in the following areas:

Miniaturization of Sample Preparation: Techniques like solid-phase microextraction (SPME) and liquid-phase microextraction (LPME) are gaining attention because they reduce or eliminate the need for extensive sample pretreatment before analysis with methods like gas chromatography-mass spectrometry (GC-MS). mdpi.comresearchgate.net

Advanced Chromatographic Separations: While gas chromatography (GC) is effective for volatile nitro-PAHs, high-performance liquid chromatography (HPLC) is better suited for less volatile compounds. aaqr.org The development of new stationary phases for GC columns, such as those with higher cyanopropylphenyl content, aims to improve the resolution of complex nitro-PAH isomer mixtures. aaqr.org

High-Resolution Mass Spectrometry (HRMS): Instruments like the quadrupole Orbitrap LC-MS are becoming crucial for identifying unknown nitro-PAHs in environmental samples due to their high mass accuracy. mdpi.comacs.org Non-targeted screening using HPLC combined with Orbitrap MS is a novel approach for identifying a wide range of nitro compounds in complex mixtures like diesel soot. acs.org

Innovative Detection Methods: Research into techniques like laser ionization mass spectrometry and the use of negative ion chemical ionization (NICI) in GC-MS has shown significantly higher sensitivity for nitro-PAHs compared to conventional electron ionization (EI). mdpi.com The development of chemosensors based on phenanthrene (B1679779) bisimide derivatives that fluoresce in the presence of certain harmful gases represents a practical application for real-time detection. nasa.gov

A comparison of common analytical methods is presented below:

Table 1: Comparison of Analytical Methods for Nitro-PAH Detection

Method Principle Advantages Detection Limits
GC-MS (NICI) Gas Chromatography separation followed by Mass Spectrometry with Negative Ion Chemical Ionization. High sensitivity for electronegative compounds like nitro-PAHs. mdpi.com Picogram (pg) levels. mdpi.com
HPLC-Fluorescence High-Performance Liquid Chromatography separation with online reduction of nitro-PAHs to fluorescent amino-PAHs. researchgate.net Good for less volatile nitro-PAHs; robust. aaqr.orgresearchgate.net Nanogram per kilogram (ng/kg) range in soil. researchgate.nettandfonline.com
LC-Orbitrap-HRMS Liquid Chromatography separation coupled with High-Resolution Orbitrap Mass Spectrometry. mdpi.com Effective for identifying unknown nitro-PAHs in complex samples. mdpi.com Not specified, but high sensitivity is a key feature.

Comprehensive Mechanistic Toxicology Studies on this compound and its Metabolites

Understanding the precise mechanisms by which this compound and its metabolites exert toxic effects is critical for assessing human health risks. Future research will delve deeper into its metabolic activation, genotoxicity, and the resulting cellular damage.

Key research areas include:

Metabolic Pathways: this compound can undergo metabolic activation to form reactive metabolites that can damage DNA. google.com One proposed pathway involves an oxygenation reaction catalyzed by cytochrome P450 enzymes (like CYP1A), followed by nitration and subsequent ring oxidation to form diol epoxides. researchgate.netoup.com Hydroxylated and diol epoxide metabolites of nitro-PAHs are known to be potent genotoxic compounds. oup.com

DNA Adduct Formation: The reactive metabolites of this compound can bind to DNA, forming DNA adducts. google.com These adducts can lead to mutations and potentially initiate cancer. google.com Research focuses on identifying and quantifying specific adducts, such as dG-AAI and dA-AAII, in target tissues to understand the genotoxic potential. osti.gov

Toxicogenomics: This field combines toxicology with genomics to study how toxicants alter gene and protein expression. osti.gov Studies on related nitrophenanthrene compounds, like aristolochic acid, have shown significant alterations in gene expression in both target and non-target tissues, as well as changes in microRNA and protein expression profiles. osti.govresearchgate.net Similar toxicogenomic studies on this compound are needed to identify biomarkers of exposure and effect.

Developmental Toxicity: Research on a wide range of PAHs and their derivatives, including nitrated PAHs, is being conducted to assess their effects on development. scispace.com While some nitrated PAHs have shown developmental toxicity, more specific research on this compound is required.

Integrated Environmental Monitoring and Risk Assessment Methodologies

Effective environmental management requires integrated approaches that combine monitoring data with risk assessment models to predict and mitigate the impact of this compound.

Future directions in this area involve:

Next-Generation Risk Assessment: This involves integrating data from less conventional sampling strategies, high-resolution mass spectrometry, and effect-directed analysis into environmental and human monitoring programs. nih.gov

Integrated Modeling: The development of comprehensive models that link chemical emissions to human exposure and potential health effects is crucial. ecetoc.org Frameworks like the Integrated Risk Assessment Framework aim to combine risk estimation for humans, biota, and natural resources into a single assessment. who.int

Biomonitoring: The analysis of this compound and its metabolites in biological samples (e.g., urine, blood) can provide a direct measure of human exposure. google.com Developing robust biomarkers is a key objective.

Source Apportionment: Identifying the sources of this compound is essential for targeted mitigation. The concentration ratio of a nitro-PAH to its parent PAH can sometimes indicate the emission source, such as high-temperature versus low-temperature combustion processes. mdpi.com

Remediation and Mitigation Strategies for this compound Contamination

Developing effective and sustainable methods to clean up environments contaminated with this compound is a significant challenge. Research is exploring various physical, chemical, and biological remediation techniques.

Potential strategies include:

Bioremediation: This approach uses microorganisms to break down contaminants. nichols.ca Some bacterial species, like Pseudomonas, have a strong capacity to degrade PAHs. researchgate.net However, a concern with the bioremediation of PAH-contaminated soils is the potential for an increase in genotoxicity due to the formation of more polar and toxic transformation products like oxygenated and nitrated PAHs. mdpi.comnih.gov

Phytoremediation: This method uses plants to absorb, accumulate, or degrade contaminants. nichols.canumberanalytics.com It is considered an environmentally friendly and cost-effective option, particularly for nitrate (B79036) contamination, but its effectiveness can be limited by the presence of co-contaminants that hinder plant growth. mdpi.com

Chemical Remediation: This involves using chemical reactions to transform contaminants into less toxic forms. mdpi.com Techniques like chemical precipitation and redox manipulation could potentially be adapted for nitro-PAH contamination. numberanalytics.com

Physical Remediation: Methods such as soil washing (excavating and washing soil with a chemical solution) and containment can be used to manage contaminated sites. nichols.ca

Mitigation of Emissions: A crucial strategy is to reduce the formation of nitro-PAHs at the source. For combustion processes, selecting appropriate secondary combustion conditions can significantly degrade PAHs and nitro-PAHs. aaqr.org

Table 2: Overview of Remediation Strategies for Contaminated Sites

Strategy Description Applicability to this compound
Bioremediation Use of microorganisms to degrade pollutants. nichols.ca Potentially effective, but may form more toxic byproducts. researchgate.netmdpi.comnih.gov
Phytoremediation Use of plants to remove or immobilize contaminants. nichols.canumberanalytics.com A potential "green" solution, but may be slow and limited by plant tolerance. mdpi.com
Chemical Remediation Use of chemical reactions to detoxify contaminants. numberanalytics.commdpi.com Research is needed to develop specific and effective chemical treatments.
Physical Remediation Physical removal or isolation of contaminated material. nichols.canumberanalytics.com Effective for highly contaminated "hotspots," but can be costly and disruptive.

Emerging Applications of Nitrophenanthrene Derivatives in Materials Science and Medicinal Chemistry

While this compound itself is primarily studied as a pollutant, its derivatives hold potential for beneficial applications. The unique chemical structure of the phenanthrene ring system makes it a valuable scaffold in various fields.

Materials Science: Phenanthrene derivatives are being investigated for their use in the synthesis of dyes and as components in advanced materials. ontosight.ai Nitrogen-containing heterocycles, a broad class that includes nitrophenanthrene derivatives, have applications in conjugated polymers, sensors, and information storage. openmedicinalchemistryjournal.com Specifically, phenanthrene bisimide derivatives have been synthesized for use as chemosensors that can detect harmful gases through fluorescence. nasa.gov

Medicinal Chemistry: The phenanthrene structure is found in numerous natural products with a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. conicet.gov.ar While research on the direct medicinal application of this compound is limited due to its toxicity, its derivatives could serve as precursors or lead compounds for drug development. ontosight.ai For example, nitrophenanthrene carboxylic acids are a known class of compounds with biological activity. osti.govresearchgate.net The synthesis of novel phenanthrenol derivatives via Diels-Alder reactions using nitronaphthalenes highlights a pathway to create new, potentially bioactive molecules. conicet.gov.ar

Global Atmospheric Transport and Long-Range Environmental Impact Modeling

This compound can be transported over long distances in the atmosphere, leading to contamination in remote regions far from its original source. copernicus.org Understanding and modeling this transport is crucial for assessing its global impact.

Key aspects of this research include:

Atmospheric Fate: In the atmosphere, this compound partitions between the gas and particle phases. acs.org Its fate is governed by processes such as wet and dry deposition and photochemical degradation. acs.org Studies have shown that day-night variations in nitro-PAH concentrations can reflect shorter lifetimes during the day, possibly due to photolysis. copernicus.org

Long-Range Transport Models: Global 3-D chemical transport models like GEOS-Chem are used to simulate the atmospheric transport of PAHs and their derivatives. mit.edu These models help estimate atmospheric lifetimes and identify major source regions contributing to pollution in remote areas like the Arctic. mit.edu

Indicators of Transport and Transformation: The presence and relative abundance of different nitro-PAH isomers can provide clues about atmospheric processing. For instance, this compound has been identified as one of the most abundant nitro-PAHs at remote marine sites, suggesting its relative stability and potential for long-range transport. copernicus.orgresearchgate.net

Environmental Impact Assessment: Modeling helps to predict the deposition of this compound into various ecosystems, including soil and water bodies, where it can accumulate and pose a risk to environmental health. mdpi.comresearchgate.net These models are essential tools for international agreements aimed at controlling persistent organic pollutants.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-Nitrophenanthrene, and how do reaction conditions influence yield and purity?

  • Methodological Answer : this compound is typically synthesized via nitration of phenanthrene. The Haworth synthesis method involves controlled nitration using nitric acid in a sulfuric acid medium, with yields influenced by temperature (20–40°C) and stoichiometry. For example, optimizing the nitrating agent ratio can yield 23% this compound, while isomer separation (e.g., 1-nitrophenanthrene vs. 3-isomer) requires chromatographic techniques . Reaction monitoring via HPLC or GC-MS is critical to assess purity and byproduct formation.

Q. How can researchers reliably detect and quantify this compound in environmental matrices?

  • Methodological Answer : Gas chromatography coupled with mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with fluorescence detection are standard methods. Sample preparation involves solid-phase extraction (SPE) for particulate-bound compounds. Calibration curves using deuterated internal standards (e.g., d10-phenanthrene) improve accuracy. Note that matrix effects (e.g., organic matter in soil) require validation via spike-recovery experiments .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : this compound is classified as acutely toxic (Category 4 for oral, dermal, and inhalation exposure). Labs must use fume hoods, nitrile gloves, and PPE. Storage should comply with flammability guidelines (away from oxidizers). Emergency protocols include immediate decontamination with soap/water and medical consultation for exposure symptoms .

Advanced Research Questions

Q. How do discrepancies arise in gas/particle partitioning coefficients (KP) of this compound, and how can they be resolved?

  • Methodological Answer : KP values derived from theoretical models (e.g., Abraham solute descriptors) often overestimate experimental data by up to 27%, particularly in cold conditions due to incomplete organic matter (OM) availability on particulate surfaces . To resolve this:

  • Validate descriptors experimentally via inverse gas chromatography.
  • Account for temperature-dependent OM viscosity using Arrhenius corrections.
  • Cross-validate with field data from dual-filter sampling systems.

Q. What experimental designs address contradictions in this compound’s environmental persistence and degradation pathways?

  • Methodological Answer : Contradictions arise from varying redox conditions and microbial consortia. A tiered approach is recommended:

  • Lab-scale microcosms : Simulate aerobic/anaerobic conditions with isotope-labeled this compound to track degradation products (e.g., hydroxylated derivatives).
  • Metagenomic analysis : Identify degradative genes (e.g., nitroreductases) in soil microbiota.
  • Longitudinal field studies : Monitor seasonal variations in half-life using passive samplers .

Q. How can researchers optimize computational models to predict this compound’s reactivity in atmospheric oxidation processes?

  • Methodological Answer : Density Functional Theory (DFT) models often misestimate reaction barriers due to incomplete basis sets. Improve accuracy by:

  • Incorporating solvent effects (e.g., COSMO-RS for aqueous-phase reactions).
  • Validating transition states with experimental rate constants from smog chamber studies.
  • Integrating machine learning to refine activation energies using existing kinetic datasets .

Methodological Guidance for Data Analysis

Q. What statistical approaches are suitable for resolving variability in this compound toxicity assays?

  • Methodological Answer : High variability in EC50 values (e.g., in Daphnia magna assays) necessitates:

  • Robust regression : To mitigate outliers from matrix interferences.
  • ANOVA with post-hoc Tukey tests : To compare toxicity across metabolites.
  • Dose-response modeling : Use probit or log-logistic curves with bootstrap confidence intervals .

Q. How should researchers design studies to investigate this compound’s role as a nitropolycyclic aromatic hydrocarbon (NPAH) tracer?

  • Methodological Answer :

  • Source apportionment : Combine positive matrix factorization (PMF) with this compound/1-nitropyrene ratios to distinguish diesel vs. coal combustion sources.
  • Long-range transport modeling : Incorporate HYSPLIT trajectories and stable isotope ratios (δ<sup>15</sup>N) to track atmospheric aging .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.